Cas no 648438-83-9 (Phenol, 4-[[[4'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl]thio]-)
648438-83-9 structure
Product Name:Phenol, 4-[[[4'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl]thio]-
CAS No:648438-83-9
MF:C20H15F3OS
MW:360.392714738846
CID:414393
PubChem ID:71378328
Update Time:2025-04-19
Phenol, 4-[[[4'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl]thio]- Chemical and Physical Properties
Names and Identifiers
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- Phenol, 4-[[[4'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl]thio]-
- 4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methylsulfanyl]phenol
- 648438-83-9
- 4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)phenol
- YSBOYMZZCMTNJL-UHFFFAOYSA-N
- DTXSID80800949
-
- Inchi: 1S/C20H15F3OS/c21-20(22,23)17-6-4-15(5-7-17)16-3-1-2-14(12-16)13-25-19-10-8-18(24)9-11-19/h1-12,24H,13H2
- InChI Key: YSBOYMZZCMTNJL-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)O)CC1=CC=CC(=C1)C1C=CC(C(F)(F)F)=CC=1
Computed Properties
- Exact Mass: 360.07957076g/mol
- Monoisotopic Mass: 360.07957076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 398
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.1
- Topological Polar Surface Area: 45.5Ų
Phenol, 4-[[[4'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl]thio]- Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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